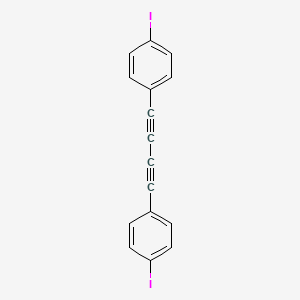
1,4-Bis(4-iodophenyl)buta-1,3-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-iodophenyl)buta-1,3-diyne is an organic compound characterized by the presence of two iodine atoms attached to phenyl groups, which are connected by a buta-1,3-diyne linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne can be synthesized through several methods. One common approach involves the coupling of 4-iodophenylacetylene using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base, often conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions to form larger conjugated systems.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace iodine atoms.
Coupling: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products depend on the specific reaction and conditions. For example, in a Sonogashira coupling, the product would be a larger conjugated system with extended π-electron delocalization.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-iodophenyl)buta-1,3-diyne has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry:
Biological Research: Can be used as a building block for bioactive molecules.
Industrial Applications: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 1,4-Bis(4-iodophenyl)buta-1,3-diyne exerts its effects is largely dependent on its application. In materials science, its ability to form extended conjugated systems is crucial for its function as an organic semiconductor. In medicinal chemistry, its structural properties allow it to interact with biological targets, potentially inhibiting or activating specific pathways.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(4-bromophenyl)buta-1,3-diyne: Similar structure but with bromine atoms instead of iodine.
1,4-Bis(4-chlorophenyl)buta-1,3-diyne: Contains chlorine atoms, offering different reactivity and properties.
1,4-Bis(4-fluorophenyl)buta-1,3-diyne: Fluorine atoms provide unique electronic effects.
Uniqueness: 1,4-Bis(4-iodophenyl)buta-1,3-diyne is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This affects the compound’s reactivity and the types of reactions it can undergo, making it particularly useful in specific synthetic applications.
Eigenschaften
CAS-Nummer |
959-89-7 |
|---|---|
Molekularformel |
C16H8I2 |
Molekulargewicht |
454.04 g/mol |
IUPAC-Name |
1-iodo-4-[4-(4-iodophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16H8I2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H |
InChI-Schlüssel |
IFCADWKUNRIPKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


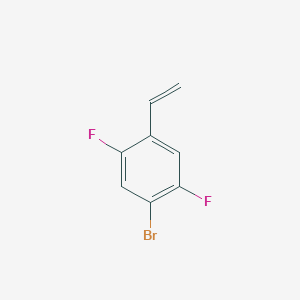
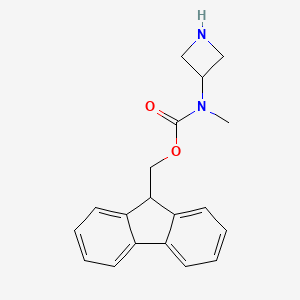
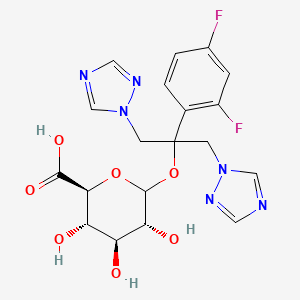
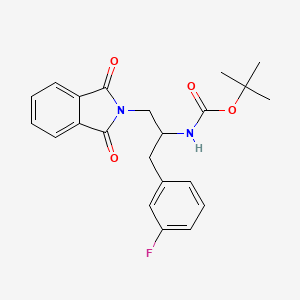
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
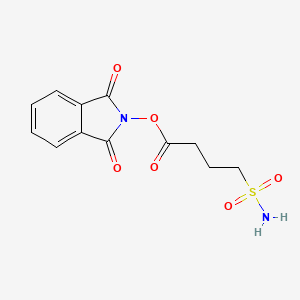


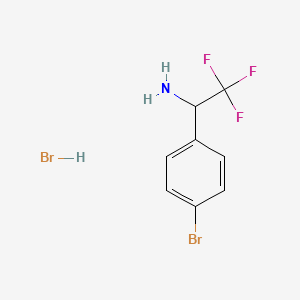
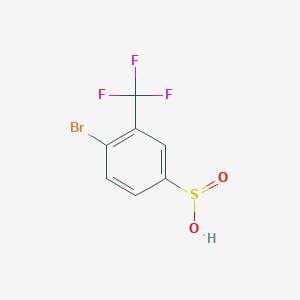
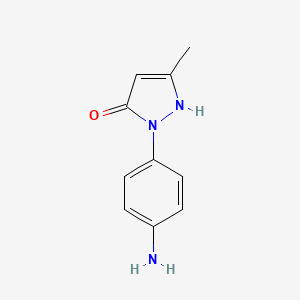
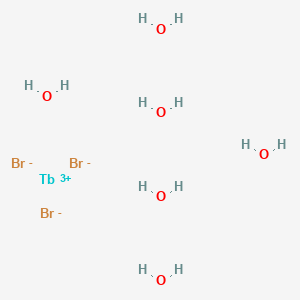
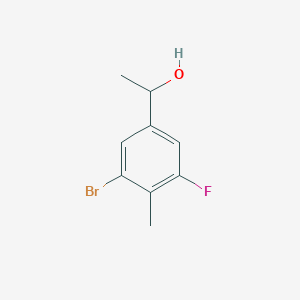
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
